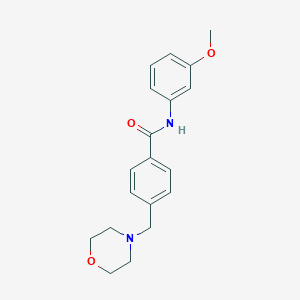

N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamides similar to N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the preparation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides, highlighting the importance of the N-4 substituent for the desired activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction and DFT calculations. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed, showing its crystallization in a triclinic system and providing insights into the electronic and geometric parameters that match experimental data (Demir et al., 2015).

Chemical Reactions and Properties

Compounds like N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide exhibit specific reactivity patterns due to their functional groups. The synthesis and reactivity of similar compounds have been detailed, showing how variations in substituents affect their chemical behavior (Lu et al., 2017).

Scientific Research Applications

Organic Synthesis and Chemical Properties

- The compound has been involved in studies related to the Bischler–Napieralski isoquinoline synthesis, indicating its role in generating both normal and abnormal reaction products. This highlights its utility in exploring reaction mechanisms within organic synthesis (Doi, Shirai, & Sato, 1997).

Medicinal Chemistry and Drug Design

- It serves as a precursor in the synthesis of Gefitinib, showcasing its importance in the development of cancer therapeutics through complex organic synthesis processes (Jin, Chen, Zou, Shi, & Ren, 2005).

- Research on derivatives of N-(3-hydroxyphenyl) benzamide, related in structure to N-(3-methoxyphenyl)-4-(4-morpholinylmethyl)benzamide, shows potential pharmacological activities, including enzyme inhibition, suggesting a broader implication in therapeutic applications (Abbasi, Aziz‐ur‐Rehman, Irshad, Siddiqui, & Ashraf, 2014).

Materials Science and Polymer Chemistry

- Studies have explored the synthesis of biodegradable polyesteramides with pendant functional groups, utilizing derivatives of morpholine, which is part of the compound's structure. This research is significant for developing new materials with specific biological applications (Veld, Dijkstra, & Feijen, 1992).

Molecular Structure and Antioxidant Activity

- The molecular structure and antioxidant activity of related compounds have been characterized using X-ray diffraction and DFT calculations, indicating the compound's relevance in studies focused on molecular properties and potential antioxidant benefits (Demir, Çakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekci, 2015).

Corrosion Inhibition

- N-Phenyl-benzamide derivatives have been studied for their role in the acidic corrosion inhibition of mild steel, demonstrating the compound's utility beyond biological applications and into industrial and engineering fields (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Antifungal and Antimicrobial Activities

- Derivatives and complexes involving similar structural motifs have been synthesized and characterized for their antifungal activities, highlighting the compound's potential in contributing to new antimicrobial agents (Weiqun, Wen, Liqun, & Xianchen, 2005).

properties

IUPAC Name |

N-(3-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-18-4-2-3-17(13-18)20-19(22)16-7-5-15(6-8-16)14-21-9-11-24-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDKUJWVEBPSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-4-(morpholin-4-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5572607.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)